3-(Bromomethyl)-4-chloro-2-ethylpyridine

Description

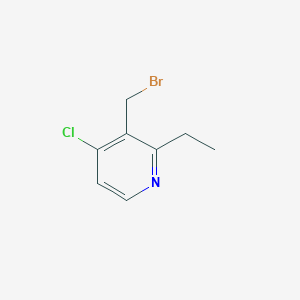

3-(Bromomethyl)-4-chloro-2-ethylpyridine is a halogenated pyridine derivative with the molecular formula C₈H₉BrClN (molecular weight: 234.52 g/mol). Its structure features a pyridine ring substituted with a bromomethyl (-CH₂Br) group at position 3, a chlorine atom at position 4, and an ethyl (-CH₂CH₃) group at position 2. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen substituents enable nucleophilic substitution reactions for further functionalization .

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

3-(bromomethyl)-4-chloro-2-ethylpyridine |

InChI |

InChI=1S/C8H9BrClN/c1-2-8-6(5-9)7(10)3-4-11-8/h3-4H,2,5H2,1H3 |

InChI Key |

AZSLVGGPTUXRQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1CBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Bromomethyl)-4-chloro-2-ethylpyridine with analogous pyridine and pyrimidine derivatives, emphasizing structural features, physicochemical properties, and applications.

2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine

- Molecular Formula : C₇H₄BrClF₃N

- Substituents : Bromomethyl (-CH₂Br) at position 2, chlorine at position 6, trifluoromethyl (-CF₃) at position 3.

- Key Differences :

- Spectroscopic Data : ¹H NMR signals at δ 4.60 (s, 2H, -CH₂Br) and 7.85 (s, 1H, pyridine-H) .

4-(Bromomethyl)-2-chloro-3-fluoropyridine

- Molecular Formula : C₆H₄BrClFN

- Substituents : Bromomethyl at position 4, chlorine at position 2, fluorine at position 3.

- Key Differences :

- Spectroscopic Data : ¹H NMR δ 4.55 (s, 2H, -CH₂Br) and 8.25 (d, 1H, pyridine-H) .

5-Bromo-2-chloropyrimidin-4-amine

- Molecular Formula : C₄H₃BrClN₃

- Substituents : Bromine at position 5, chlorine at position 2, amine (-NH₂) at position 4.

- Key Differences :

- Crystal Data : Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds enhancing crystallinity .

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula : C₁₇H₁₄ClN₅O₈

- Substituents : Chloroethyl (-CH₂CH₂Cl) side chain, methyl (-CH₃) at position 2.

- Key Differences: Fused pyrido-pyrimidinone ring system increases rigidity and influences bioavailability in antipsychotic drugs . Applications: Intermediate in the synthesis of risperidone, a schizophrenia medication.

Comparative Data Table

| Compound | Molecular Formula | Substituents | Molecular Weight | Key Spectral Data (¹H NMR) | Applications |

|---|---|---|---|---|---|

| This compound | C₈H₉BrClN | 3-BrCH₂, 4-Cl, 2-CH₂CH₃ | 234.52 | δ 1.35 (t, 3H), 2.85 (q, 2H), 4.45 (s, 2H) | Pharmaceutical intermediates |

| 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine | C₇H₄BrClF₃N | 2-BrCH₂, 6-Cl, 4-CF₃ | 274.47 | δ 4.60 (s, 2H), 7.85 (s, 1H) | Agrochemical synthesis |

| 4-(Bromomethyl)-2-chloro-3-fluoropyridine | C₆H₄BrClFN | 4-BrCH₂, 2-Cl, 3-F | 224.46 | δ 4.55 (s, 2H), 8.25 (d, 1H) | Fluorinated polymers |

| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | 5-Br, 2-Cl, 4-NH₂ | 205.44 | δ 6.50 (s, 1H, pyrimidine-H) | Antimetabolite drug precursors |

Research Findings and Implications

- Reactivity Trends : Bromomethyl groups in pyridine derivatives exhibit higher reactivity in nucleophilic substitutions compared to chlorinated or fluorinated analogs due to the weaker C–Br bond .

- Steric and Electronic Effects : Ethyl groups provide moderate steric bulk, balancing reactivity and stability, whereas trifluoromethyl or fluorine substituents prioritize electronic effects over steric hindrance .

- Pharmacological Relevance : Pyridine derivatives with halogen substituents are critical in drug design, particularly for central nervous system (CNS) targets, due to their ability to cross the blood-brain barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.